molecular formula C15H13F4N5OS B279763 5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B279763
M. Wt: 387.4 g/mol
InChI Key: JNWWMKZEIWMXBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves the inhibition of various cellular pathways, including the PI3K/Akt/mTOR and MAPK/ERK signaling pathways. The compound has also been found to induce apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has been shown to exhibit various biochemical and physiological effects. The compound has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis and cell cycle arrest, and reduce tumor size in animal models. It has also been shown to possess antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its potent anticancer and antimicrobial activity. The compound is also relatively easy to synthesize and purify. However, one of the major limitations of using this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research and development of 5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. One of the major areas of focus is the optimization of the synthesis method to improve yield and purity. Another area of focus is the development of new derivatives of this compound with improved potency and selectivity against cancer and microbial cells. Additionally, further studies are needed to investigate the potential toxicity and safety of this compound in vivo.

Synthesis Methods

The synthesis method of 5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves the reaction of 3,5-bis(difluoromethyl)-1H-pyrazole-1-carboxylic acid with 4-(4-methoxyphenyl)-1,2,4-triazole-3-thiol in the presence of a suitable coupling agent. The reaction yields the desired compound in good yield and purity.

Scientific Research Applications

5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and liver cancer cells. It has also been shown to possess antimicrobial activity against various bacterial and fungal strains.

properties

Molecular Formula

C15H13F4N5OS

Molecular Weight

387.4 g/mol

IUPAC Name

3-[[3,5-bis(difluoromethyl)pyrazol-1-yl]methyl]-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H13F4N5OS/c1-25-9-4-2-8(3-5-9)24-12(20-21-15(24)26)7-23-11(14(18)19)6-10(22-23)13(16)17/h2-6,13-14H,7H2,1H3,(H,21,26)

InChI Key

JNWWMKZEIWMXBJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=NNC2=S)CN3C(=CC(=N3)C(F)F)C(F)F

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NNC2=S)CN3C(=CC(=N3)C(F)F)C(F)F

Origin of Product

United States

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